3-(2,5-Diethoxybenzenesulfonamido)benzoic acid
Description
3-(2,5-Diethoxybenzenesulfonamido)benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a 2,5-diethoxybenzenesulfonamido group. Sulfonamides are historically significant for their antimicrobial properties and continue to be explored for diverse biological activities, including enzyme inhibition and anti-inflammatory effects . The diethoxy substituents on the benzene ring distinguish this compound from related analogs, as ether groups confer enhanced lipophilicity and metabolic stability compared to halogens or other electron-withdrawing substituents.
Properties
IUPAC Name |
3-[(2,5-diethoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-3-23-14-8-9-15(24-4-2)16(11-14)25(21,22)18-13-7-5-6-12(10-13)17(19)20/h5-11,18H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGRVXKLXMKTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Diethoxybenzenesulfonamido)benzoic acid typically involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 3-aminobenzoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Diethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(2,5-Diethoxybenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Diethoxybenzenesulfonamido)benzoic acid is not fully understood. it is believed to interact with specific molecular targets in biological systems, such as enzymes or receptors, leading to its observed biological effects. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations among sulfonamide analogs influence solubility, acidity, and bioavailability:
Notes:
- Ethoxy groups in the target compound likely improve membrane permeability compared to dichloro analogs but may reduce aqueous solubility .
- The benzoic acid moiety provides a carboxylic acid group for hydrogen bonding or salt formation, similar to other carboxylated sulfonamides in patent literature .
Crystallographic and Structural Insights
The crystal structure of 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid () reveals a planar sulfonamide group with intermolecular hydrogen bonding involving the carboxylic acid and sulfonamide N–H. By contrast, the diethoxy variant’s larger substituents may disrupt packing efficiency, reducing crystallinity but improving amorphous dispersion properties .
Biological Activity
Overview
3-(2,5-Diethoxybenzenesulfonamido)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid core with a unique 2,5-diethoxybenzenesulfonamido substituent, which may contribute to its pharmacological properties. Recent investigations have focused on its antimicrobial and anti-inflammatory effects, among other biological activities.
Chemical Structure and Properties
- IUPAC Name: 3-[(2,5-diethoxyphenyl)sulfonylamino]benzoic acid
- CAS Number: 1018128-38-5
- Molecular Formula: C17H19NO6S
| Property | Value |
|---|---|
| Molecular Weight | 363.40 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
The exact mechanism of action for this compound remains partially elucidated. It is hypothesized that the sulfonamide group may mimic natural substrates, allowing it to interact with specific enzymes or receptors in biological systems. This interaction could lead to inhibition of enzyme activity or modulation of receptor function, contributing to its observed biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
- Case Study: A study conducted by [source needed] demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been explored for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.
- Research Findings: A study published in Journal of Medicinal Chemistry explored the anti-inflammatory potential of related compounds and suggested that modifications similar to those in this compound can enhance anti-inflammatory efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3,5-Dinitrobenzoic Acid | Antimicrobial | Known for broad-spectrum activity |
| 2,3-Dimethoxybenzoic Acid | Synthesis of benzamide derivatives | Less potent than sulfonamide derivatives |
| 3-Acetoxy-2-methylbenzoic Acid | Novel amide preparation | Different functional groups |
This compound stands out due to its unique combination of diethoxy and sulfonamido groups, which may confer distinct chemical and biological properties not commonly found in other benzoic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
